molecular formula C15H19F3N2O5 B5239495 (2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid

(2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid

Cat. No.: B5239495
M. Wt: 364.32 g/mol
InChI Key: XVNYNHYOBYASLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring attached to a methanone group, which is further substituted with a 2,3-dimethoxyphenyl group. The presence of 2,2,2-trifluoroacetic acid adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone typically involves the reaction of 2,3-dimethoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography.

For the incorporation of 2,2,2-trifluoroacetic acid, the synthesized (2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone is treated with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product isolation ensures high yield and purity. Solvent recycling and waste minimization are also crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, while the methoxy groups can participate in hydrogen bonding and van der Waals interactions. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but has a different functional group.

Uniqueness

(2,3-Dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid is unique due to the combination of its piperazine ring and trifluoroacetic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.C2HF3O2/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-9H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNYNHYOBYASLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.